Pacidamycin 2

Antimicrobial Spectrum of Activity Pseudomonas aeruginosa

Pacidamycin 2 (CAS 121264-06-0) is a member of the uridyl peptide antibiotic (UPA) class, isolated from the fermentation broth of *Streptomyces coeruleorubidus* AB 1183F-64. These nucleosidyl-peptide compounds are characterized by a unique exocyclic enamide linkage connecting a 3'-deoxyuridine nucleoside to a pseudopeptide backbone, which contains a signature 2*S*,3*S*-diaminobutanoate residue.

Molecular Formula C39H49N9O12
Molecular Weight 835.9 g/mol
Cat. No. B15567998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacidamycin 2
Molecular FormulaC39H49N9O12
Molecular Weight835.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H49N9O12/c1-20(40)32(52)43-27(17-24-11-8-12-25(49)15-24)35(55)47(4)22(3)31(34(54)41-19-26-18-29(50)36(60-26)48-14-13-30(51)45-39(48)59)46-33(53)21(2)42-38(58)44-28(37(56)57)16-23-9-6-5-7-10-23/h5-15,19-22,27-29,31,36,49-50H,16-18,40H2,1-4H3,(H,41,54)(H,43,52)(H,46,53)(H,56,57)(H2,42,44,58)(H,45,51,59)/b26-19-/t20-,21-,22-,27-,28-,29+,31-,36+/m0/s1
InChIKeyKYZRUJUDPCUPII-CHPVFLAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pacidamycin 2: A Selective Nucleoside Antibiotic Targeting MraY for Pseudomonas aeruginosa Research Applications


Pacidamycin 2 (CAS 121264-06-0) is a member of the uridyl peptide antibiotic (UPA) class, isolated from the fermentation broth of *Streptomyces coeruleorubidus* AB 1183F-64 [1]. These nucleosidyl-peptide compounds are characterized by a unique exocyclic enamide linkage connecting a 3'-deoxyuridine nucleoside to a pseudopeptide backbone, which contains a signature 2*S*,3*S*-diaminobutanoate residue [2]. Pacidamycin 2 functions as a potent and selective inhibitor of bacterial translocase I (MraY), an essential and clinically unexploited enzyme in the lipid II cycle of peptidoglycan biosynthesis, thereby disrupting bacterial cell wall assembly [3][4]. Its core structure and mechanism of action position it within a specific family of MraY-targeting agents that includes the structurally related mureidomycins, napsamycins, and sansanmycins, all of which are under investigation for their potential in combating antibiotic-resistant infections [5].

Why Pacidamycin 2 Cannot Be Interchanged with Other Uridyl Peptide Antibiotics


The uridyl peptide antibiotic (UPA) family, while unified by a common MraY inhibitory mechanism, exhibits profound divergence in antimicrobial spectrum, potency, and underlying pharmacokinetic properties that preclude simple substitution [1]. The natural product pacidamycins, including Pacidamycin 2, display a remarkably narrow and specific activity profile, primarily against *Pseudomonas aeruginosa*, with minimal or no effect on most other Gram-negative and Gram-positive organisms [2]. In stark contrast, structurally similar mureidomycins and napsamycins often possess broader spectra or different potency profiles [3]. Furthermore, the biological activity of these complex natural products is exquisitely sensitive to minor structural modifications, as evidenced by the crucial impact of the diaminobutyric acid stereochemistry on both enzyme inhibition and whole-cell activity, and by the engineered dihydropacidamycins which gain activity against *E. coli* not seen in the parent compound [4][5]. This inherent structural and functional heterogeneity within the UPA class demands a rigorous, data-driven approach to compound selection for any research or development program.

Quantitative Differentiation of Pacidamycin 2: Key Evidence for Scientific and Procurement Decisions


Differential Antimicrobial Spectrum: Pacidamycin 2 Exhibits Narrow, High-Selectivity Anti-Pseudomonal Activity

In head-to-head microbiological profiling, the pacidamycin class demonstrates a uniquely narrow spectrum of activity compared to other UPAs and conventional antibiotics. Pacidamycins, including Pacidamycin 2, are highly selective for *Pseudomonas aeruginosa* with MIC values ranging from 8 to 64 μg/mL, but show no meaningful activity against a wide panel of other clinically relevant pathogens including *Staphylococcus aureus*, *Enterobacteriaceae*, and other *Pseudomonas* species (all MICs >100 μg/mL) [1][2]. This is in stark contrast to the structurally related mureidomycins, which exhibit a broader spectrum, including activity against some *Enterobacteriaceae* and *Streptococcus* species [3]. This profound selectivity, while a liability for broad-spectrum therapy, defines Pacidamycin 2 as a high-value tool for studying MraY function and *P. aeruginosa* cell wall biology without confounding off-target effects on other microbial flora.

Antimicrobial Spectrum of Activity Pseudomonas aeruginosa Selectivity

Wild-Type Potency vs. Acquired Resistance: Quantitative Definition of Resistance Liability

A critical differentiator for experimental design is the well-characterized resistance profile of pacidamycins in *P. aeruginosa*. While the baseline MIC for wild-type strains is established at 4-16 μg/mL, selection experiments reveal a high-frequency emergence of resistance [1]. Two distinct mutant types arise: Type 2 (low-level) mutants with an MIC of 64 μg/mL, which are cross-resistant to other drugs due to efflux pump overexpression, and Type 1 (high-level) mutants with an MIC of 512 μg/mL, which result from inactivation of the Opp oligopeptide permease required for pacidamycin uptake [1][2]. This quantitative map of resistance (from 4-16 μg/mL in wild-type to 64 and 512 μg/mL in mutants) provides a precise framework for studying mechanisms of resistance acquisition and for screening new analogs or adjuvants designed to circumvent uptake-mediated or efflux-mediated resistance. This specific resistance profile is distinct from other MraY inhibitors like mureidomycin A, which exhibits different uptake and efflux dynamics [3].

Antimicrobial Resistance Pseudomonas aeruginosa Opp Permease Efflux Pumps

Impact of Serum on Antibacterial Activity: Defining In Vitro to In Vivo Translational Hurdle

A key limitation of the pacidamycin class, which must be considered for any experimental design involving serum or complex media, is the significant reduction in antibacterial activity observed in the presence of serum. Pacidamycin 1, a close structural analog of Pacidamycin 2, exhibits a 1- to 2-fold increase in MIC (i.e., a 50% reduction in potency) when assayed in the presence of serum compared to standard broth [1]. This phenomenon is consistent with the documented serum effect on other pacidamycins [2]. In contrast, some synthetic derivatives like dihydropacidamycins, while gaining activity against *E. coli* (MIC=4-8 μg/mL), may or may not retain this serum liability, highlighting a key differentiation point [3]. This data underscores that procurement of Pacidamycin 2 for experiments involving animal models or serum-containing media requires careful consideration of this known 2-fold potency shift, which is not a universal characteristic of all MraY inhibitors.

Pharmacokinetics Serum Binding Antibacterial Activity In Vitro-In Vivo Correlation

Bactericidal Kinetics: Time-Kill Profile Differentiates Pacidamycin from Bacteriostatic Alternatives

The mode of bacterial killing is a critical parameter for both research and therapeutic applications. Pacidamycin 1, a close analog of Pacidamycin 2, demonstrates a bactericidal effect against *P. aeruginosa*, achieving a 3-log10 reduction in viable colony-forming units within 4 to 6 hours when tested at 4× and 8× the MIC [1]. This rapid, concentration-dependent killing distinguishes it from many other cell wall-active agents that are bacteriostatic at lower concentrations. However, a significant caveat is the emergence of resistant mutants by the 24-hour time point, even at these elevated concentrations [1]. This bactericidal but resistance-prone profile contrasts with other MraY inhibitors like mureidomycins, which are primarily spheroplast-forming and bacteriostatic [2]. For researchers, this means Pacidamycin 2 is suitable for short-term, high-concentration bactericidal assays but is ill-suited for long-term growth inhibition studies where resistance will confound results.

Bactericidal Time-Kill Kinetics Pseudomonas aeruginosa Pharmacodynamics

Structural Determinants of Activity: Stereochemistry of the Diaminobutyric Acid Residue is a Critical Differentiator

Subtle stereochemical variations within the UPA family dictate profound differences in biological activity. Studies on synthetic pacidamycin analogs reveal that the stereochemistry of the diaminobutyric acid (DABA) residue has a crucial impact on both MraY biochemical inhibition and whole-cell antibacterial activity [1]. The natural 2*S*,3*S*-DABA configuration present in Pacidamycin 2 is essential for optimal activity; diastereomers with alternative configurations exhibit significantly reduced or abrogated MraY inhibition and antibacterial potency [1][2]. This is a key differentiator from mureidomycins, which contain a different core amino acid composition and exhibit a distinct SAR profile [3]. For procurement, this means that only the correct stereoisomer (as found in the natural product Pacidamycin 2) is biologically active, making synthetic or semi-synthetic efforts reliant on precise stereochemical control. This level of stereochemical sensitivity is not universal across all MraY inhibitors, underscoring the need to source the correct, naturally occurring isomer for reliable experimental results.

Structure-Activity Relationship Stereochemistry MraY Inhibition Drug Design

Pacidamycin 2: Defined Research Applications Based on Quantitative Differentiation


Target-Engagement and Mechanism-of-Action Studies for MraY in Pseudomonas aeruginosa

Pacidamycin 2 serves as a gold-standard chemical probe for validating target engagement of the essential MraY translocase in *P. aeruginosa* [1]. Its well-defined, narrow spectrum of activity (MIC 8-64 μg/mL against *P. aeruginosa* with >100 μg/mL for other species) allows researchers to confidently attribute antibacterial effects to MraY inhibition in this organism, with minimal off-target confounding [2]. This is crucial for detailed biochemical and genetic studies of the lipid II cycle.

Investigating Bacterial Uptake and Resistance Mechanisms in Gram-Negative Pathogens

The well-characterized high-frequency resistance of *P. aeruginosa* to pacidamycins, mediated by the Opp oligopeptide permease and efflux pumps, makes Pacidamycin 2 an ideal tool for studying the interplay between antibiotic uptake, efflux, and target modification in Gram-negative bacteria [3]. Its defined MIC shift in serum (1- to 2-fold reduction in potency) also provides a controlled variable for investigating the impact of protein binding on antibacterial activity [2].

Benchmarking and SAR-Guided Optimization of Novel MraY Inhibitors

Due to the extensive body of SAR knowledge surrounding the pacidamycin core, including the critical role of the 2*S*,3*S*-DABA stereochemistry and the profound spectrum shift achieved in dihydropacidamycin derivatives (which gain *E. coli* activity), Pacidamycin 2 is an essential comparator compound for any medicinal chemistry program targeting MraY [4][5]. It serves as a baseline for evaluating the potency, spectrum, and resistance profile of new synthetic analogs and for validating in vitro and in vivo models.

Controlled In Vitro Pharmacodynamic and Bactericidal Assays

The established time-kill kinetics of pacidamycins, demonstrating a 3-log10 reduction in CFU at 4-8× MIC within 4-6 hours, allow for precise experimental design of bactericidal assays [2]. However, researchers must strictly limit assay duration to less than 24 hours to avoid the confounding emergence of resistant mutants, a phenomenon that is not universal among other cell wall-active agents and must be controlled for in comparative studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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